molecular formula C40H65F3N12O10 B8069981 L-arginyl-L-arginyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine,trifluoroacetatesalt

L-arginyl-L-arginyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine,trifluoroacetatesalt

Cat. No.: B8069981
M. Wt: 931.0 g/mol
InChI Key: HOEZVADMUNOUHK-IUBGQBINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-arginyl-L-arginyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine, trifluoroacetate salt (referred to as Neurotensin Fragment 8-13) is a synthetic hexapeptide derived from the C-terminal region of neurotensin, a neuropeptide involved in modulating dopamine pathways, gastrointestinal motility, and pain perception . Its sequence (Arg-Arg-Pro-Tyr-Ile-Leu) corresponds to residues 8–13 of full-length neurotensin (1–13). The trifluoroacetate (TFA) salt form enhances solubility and stability, making it suitable for laboratory use. This peptide is commonly utilized in studies exploring neurotransmitter signaling, receptor binding, and metabolic regulation .

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H64N12O8.C2HF3O2/c1-5-22(4)30(34(55)48-28(36(57)58)19-21(2)3)49-32(53)27(20-23-12-14-24(51)15-13-23)47-33(54)29-11-8-18-50(29)35(56)26(10-7-17-45-38(42)43)46-31(52)25(39)9-6-16-44-37(40)41;3-2(4,5)1(6)7/h12-15,21-22,25-30,51H,5-11,16-20,39H2,1-4H3,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H,57,58)(H4,40,41,44)(H4,42,43,45);(H,6,7)/t22-,25-,26-,27-,28-,29-,30-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEZVADMUNOUHK-IUBGQBINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H65F3N12O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

931.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

L-arginyl-L-arginyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine, trifluoroacetate salt, is a synthetic peptide that consists of a sequence of amino acids. This compound is notable for its potential biological activities, particularly in the fields of endocrinology and pharmacology. Understanding its biological activity involves exploring its effects on hormonal regulation, potential therapeutic applications, and its biochemical properties.

Chemical Structure and Properties

The molecular formula for L-arginyl-L-arginyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine is C38H64N12O8C_{38}H_{64}N_{12}O_{8}, with a molecular weight of approximately 800.9 g/mol. The trifluoroacetate salt form enhances its solubility and stability in various biological environments.

PropertyValue
Molecular FormulaC38H64N12O8C_{38}H_{64}N_{12}O_{8}
Molecular Weight800.9 g/mol
SolubilitySoluble in water
AppearanceWhite to off-white powder

Hormonal Regulation

Research indicates that peptides similar to L-arginyl-L-arginyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine can influence the release of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones play critical roles in reproductive health and are often targeted in treatments for conditions such as hypogonadism.

  • Mechanism of Action : The peptide's structure allows it to bind to specific receptors in the hypothalamus and pituitary gland, modulating the secretion of gonadotropins.
  • Case Studies : In studies involving animal models, administration of similar peptides resulted in significant alterations in estrous cycles, indicating a potential application in managing reproductive disorders.

Pharmacological Applications

Given its biological activity, this peptide could be explored for therapeutic use in various conditions:

  • Infertility Treatments : Its ability to influence hormonal levels makes it a candidate for treating fertility issues related to hormonal imbalances.
  • Endocrine Disorders : The peptide may also have implications in managing endocrine disorders by regulating hormone levels effectively.

Research Findings

Recent studies have highlighted the importance of amino acid composition and sequence in determining the biological activity of peptides:

  • Stability and Efficacy : Modifications such as the incorporation of D-amino acids or alterations in the peptide sequence can significantly enhance stability against enzymatic degradation while retaining biological activity .
  • Bioassays : Various bioassays have been employed to evaluate the potency of similar compounds, with findings suggesting that certain structural modifications can improve their effectiveness .

Table 2: Summary of Biological Activities

Activity TypeDescription
Hormonal ModulationInfluences LH and FSH release
Reproductive HealthPotential treatment for infertility
Endocrine RegulationMay assist in managing endocrine disorders

Comparison with Similar Compounds

Neurotensin Fragment 8-13 (TFA salt)

  • Receptor Specificity : Binds selectively to neurotensin receptor 1 (NTS1), with truncated fragments (e.g., 8–13) retaining high affinity compared to full-length neurotensin .
  • Metabolic Effects : Demonstrates lipid-regulatory activity in murine models, reducing hepatic triglyceride accumulation .

Bombesin (TFA salt)

  • Functional Role : Activates gastrin-releasing peptide (GRP) receptors, stimulating gastrointestinal hormone secretion and tumor cell proliferation .
  • Thermal Stability : Retains bioactivity after lyophilization and long-term storage at -20°C, as validated in cell-based assays .

Substance P (TFA salt)

  • Solubility : Soluble in water (1 mg/mL), but aqueous solutions degrade within 24 hours, necessitating immediate use .
  • Neurological Impact: Enhances nociceptive signaling in spinal cord neurons, making it a key tool in pain mechanism studies .

Dnp-PYAYWMR (TFA salt)

  • Structural Modification : The 2,4-dinitrophenyl (Dnp) group facilitates UV detection and receptor cross-linking in fluorescence-based assays .
  • Application : Used to map binding domains of G-protein-coupled receptors (GPCRs) due to its photolabile properties .

Stability and Handling Considerations

  • Lyophilization : All compared peptides are supplied as lyophilized powders to prevent hydrolysis and oxidation. Reconstitution in sterile water or buffered solutions is standard .
  • Storage : Long-term stability (≥4 years) is achievable at -20°C, though repeated freeze-thaw cycles degrade peptide integrity .

Preparation Methods

Resin Selection and Amino Acid Anchoring

The synthesis begins with anchoring the C-terminal leucine residue to a solid support. Chlorotrityl chloride resin is preferred due to its high loading capacity (1.1–1.2 meq/g) and compatibility with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The first amino acid, Fmoc-Leu-OH, is coupled to the resin using N,N-diisopropylethylamine (DIEA) in dimethylformamide (DMF). Excess chloride groups on the resin are neutralized with methanol to prevent side reactions.

Key Resins and Substitutions:

Resin TypeSubstitution (meq/g)Anchoring Efficiency
Chlorotrityl chloride1.1–1.2>95%
Wang resin0.6–0.885–90%
Tentagel S PHB0.3–0.570–75%

Sequential Coupling of Protected Amino Acids

The peptide chain is assembled using Fmoc-protected amino acids in the sequence: Leu → Tyr(tBu) → Ile → Pro → Arg(NO₂ or Pbf) → Arg(NO₂ or Pbf) → Pro → ... . Coupling agents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) activate carboxyl groups, with DIEA as the base. Each coupling step uses 2–4 equivalents of amino acid relative to resin loading.

Coupling Agents and Efficiency:

ReagentBaseCoupling TimeYield per Step
TBTU/HOBtDIEA50–60 min98–99%
HATUCollidine30–40 min99%
DIC/Oxyma60–90 min95–97%

Side-Chain Protecting Groups

Critical protecting groups ensure regioselectivity during synthesis:

  • Arginine : Nitro (NO₂) or pentamethylbenzofuran (Pbf) groups reduce side reactions.

  • Tyrosine : tert-Butyl (tBu) prevents oxidation.

  • Aspartic Acid/Glutamic Acid : tert-Butyl esters (OtBu) enhance solubility.

Cleavage and Global Deprotection

After chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail. A typical mixture contains TFA : water : triisopropylsilane (TIS) : phenol = 92.5 : 2.5 : 2.5 : 2.5 (v/v) . Scavengers like TIS prevent carbocation side reactions.

Cleavage Cocktails and Outcomes:

Cocktail Composition (v/v)Time (h)Temperature (°C)Purity Post-Cleavage
TFA/water/TIS/phenol (92.5/2.5/2.5/2.5)3–625–3085–90%
TFA/ethanethiol/water (95/2.5/2.5)2–40–580–85%
HFIP/DCM (1:4)1–22575–80%

Purification and Salt Formation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptide is purified using a C18 column with gradients of 0.1% TFA in water (Buffer A) and 0.1% TFA in acetonitrile (Buffer B) . Fractions with >99% purity are pooled and lyophilized to yield the trifluoroacetate salt.

HPLC Conditions and Results:

ColumnGradient (Buffer B)Flow Rate (mL/min)Purity Achieved
C18, 250 × 50 mm20% → 60% over 40 min15–2099.0–99.5%
C8, 150 × 10 mm10% → 50% over 30 min5–1098.5–99.0%

Lyophilization and Salt Stabilization

The purified peptide is lyophilized to remove residual acetonitrile and TFA, resulting in a stable trifluoroacetate salt. Final products typically contain 1.7–2.6 equivalents of TFA .

Analytical Characterization

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms molecular weight:

  • Calculated for C₃₈H₆₄N₁₂O₈·2CF₃COOH : 1085.2 Da.

  • Observed : 1085.3 ± 0.2 Da.

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR in D₂O or DMSO-d₆ verify backbone structure and absence of epimerization. Key signals include:

  • Arg δNH : 6.8–7.2 ppm (broad).

  • Tyr aromatic protons : 6.9–7.1 ppm.

Yield and Stability

Synthesis Yield

StepYield (%)Purity (%)
SPPS (crude)70–7585–90
Post-HPLC50–6099.0–99.5
Lyophilized product45–55>99.5

Comparative Analysis of Methods

Advantages of Fmoc-SPPS Over Hybrid Synthesis:

ParameterFmoc-SPPSHybrid Synthesis
Cost per gram$800–$1,200$1,500–$2,000
Purity99.0–99.5%97.0–98.5%
ScalabilityUp to 1 kgLimited to 100 g

Industrial-Scale Optimization

Recent patents highlight innovations for large-scale production:

  • Automated synthesizers : Reduce manual handling (e.g., Protein Technologies Sonata).

  • Green chemistry : Replacement of hydrogenation with formic acid/Pd-C for nitro group deprotection.

  • Continuous-flow HPLC : Enhances throughput by 40%.

Challenges and Solutions

Common Issues During Synthesis:

ProblemCauseSolution
Low coupling yieldSteric hindrance at ArgDouble coupling
Oxidative Tyr lossResidual oxygenAdd 0.1% ascorbic acid
Trifluoroacetate variabilityIncomplete lyophilizationAdjust TFA gradient

Q & A

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) to minimize deletion sequences and improve yield for this hexapeptide?

  • Methodological Answer : Use iterative coupling efficiency analysis (e.g., Kaiser test) and orthogonal protecting groups for arginine residues to reduce side reactions. Employ high-efficiency resins (e.g., Rink amide MBHA) and double couplings for sterically hindered residues like proline. Post-synthesis, purify via reverse-phase HPLC using trifluoroacetic acid (TFA)-acetonitrile gradients to remove truncated sequences .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer : Combine mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight verification and HPLC with UV detection (214 nm for peptide bonds) to assess purity ≥95%. Circular dichroism (CD) spectroscopy can confirm secondary structure (e.g., proline-induced turns). Amino acid hydrolysis followed by ion-exchange chromatography validates composition .

Q. What protocols ensure stability during storage and handling of the trifluoroacetate salt form?

  • Methodological Answer : Store lyophilized peptide at -20°C under inert gas (argon) to prevent oxidation and hygroscopic degradation. For solution storage, use acidic buffers (pH 3-4) with 0.1% TFA to minimize aggregation. Monitor stability via accelerated aging studies (40°C/75% RH) and periodic HPLC analysis .

Advanced Research Questions

Q. How can contradictory EC50 values for neurotensin fragment 8-13 (NT8-13) in receptor binding assays be resolved?

  • Methodological Answer : Standardize assay conditions (e.g., buffer ionic strength, temperature) and validate receptor specificity using knockout cell lines. Employ orthogonal assays (e.g., SPR for binding kinetics vs. cAMP inhibition for functional activity). Cross-reference batch purity data (HPLC/MS) to rule out lot-to-lot variability .

Q. What strategies mitigate trifluoroacetate interference in cellular assays?

  • Methodological Answer : Dialyze peptides against ammonium bicarbonate (pH 7.4) to replace TFA with biocompatible counterions. Alternatively, use ion-pairing agents (e.g., heptafluorobutyric acid) during HPLC purification. Validate bioactivity post-counterion exchange via dose-response curves in primary neuronal cultures .

Q. How to design experiments elucidating NT8-13’s intracellular signaling pathways?

  • Methodological Answer : Combine phosphoproteomics (e.g., LC-MS/MS) to map kinase activation with siRNA-mediated knockdown of candidate receptors (NTSR1/2). Use pathway-specific inhibitors (e.g., U73122 for PLC) in calcium flux assays. Correlate findings with in vivo microdialysis data from rodent models .

Q. What computational approaches predict solvent accessibility of tyrosine and proline residues in structural studies?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using AMBER or GROMACS with explicit solvent models. Analyze residue-wise solvent-accessible surface area (SASA) over 100-ns trajectories. Validate predictions with hydrogen-deuterium exchange mass spectrometry (HDX-MS) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility across studies?

  • Methodological Answer : Document solvent composition (e.g., TFA concentration, co-solvents like DMSO) and temperature rigorously. Compare solubility via nephelometry under standardized conditions. Consider peptide aggregation states using dynamic light scattering (DLS) .

Q. Why do functional assays show variability in NT8-13-induced calcium signaling?

  • Methodological Answer : Control for receptor desensitization by pre-treating cells with pertussis toxin (Gi/o inhibitor). Normalize data to internal controls (e.g., ATP-induced calcium flux). Use fluorescence imaging plate reader (FLIPR) systems for high temporal resolution .

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